5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride
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Overview
Description
5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride is a heterocyclic compound that features both azetidine and imidazole rings Azetidine is a four-membered saturated ring containing one nitrogen atom, while imidazole is a five-membered ring with two nitrogen atoms
Mechanism of Action
Target of Action
Azetidine derivatives are known to interact with a wide variety of biological targets, exhibiting diverse biological activities .
Mode of Action
Azetidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Azetidine derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of azetidine derivatives can vary widely, and these properties can significantly impact the bioavailability of these compounds .
Result of Action
Azetidine derivatives are known to have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of azetidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for 5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: Both the azetidine and imidazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the azetidine ring can produce various azetidine derivatives.
Scientific Research Applications
5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids
Uniqueness
5-(Azetidin-3-yl)-1H-imidazole;dihydrochloride is unique due to the combination of the azetidine and imidazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities. The presence of both rings allows for a wide range of chemical modifications, enhancing the compound’s potential in various applications.
Properties
IUPAC Name |
5-(azetidin-3-yl)-1H-imidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5(2-7-1)6-3-8-4-9-6;;/h3-5,7H,1-2H2,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNKNVUHFLVVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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